N-methyl-5-nitro-2-(3-pyridinyl)-4-pyrimidinamine - 338417-25-7

N-methyl-5-nitro-2-(3-pyridinyl)-4-pyrimidinamine

Catalog Number: EVT-2992073
CAS Number: 338417-25-7
Molecular Formula: C10H9N5O2
Molecular Weight: 231.215
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Several synthetic routes have been explored for the preparation of N-methyl-5-nitro-2-(3-pyridinyl)-4-pyrimidinamine. A common approach involves the reaction of an appropriately substituted enaminone with guanidine nitrate in the presence of a base. [] This method avoids the use of toxic cyanamide, which is traditionally employed in pyrimidine synthesis.

One optimized procedure utilizes a copper-catalyzed N-arylation reaction between 2-chloro-N-methyl-5-nitro-4-pyrimidinamine and 3-pyridinylboronic acid. [] This method offers a good yield (82%) and employs a more readily available and less expensive copper catalyst compared to traditional palladium catalysts.

Molecular Structure Analysis

The molecular structure of N-methyl-5-nitro-2-(3-pyridinyl)-4-pyrimidinamine has been confirmed using various analytical techniques, including X-ray crystallography. [] The molecule exhibits a planar conformation with significant intramolecular interactions between the nitro group oxygen atoms and the hydrogen atoms of the pyridine and pyrimidine rings. [] These interactions contribute to the stability of the molecule and influence its packing in the crystal lattice.

Physical and Chemical Properties Analysis

The molecule is likely to be a solid at room temperature, as indicated by its reported melting point. [] Its solubility in various solvents may depend on the presence of polar functional groups, such as the nitro and amine groups.

Applications

The primary application of N-methyl-5-nitro-2-(3-pyridinyl)-4-pyrimidinamine in scientific research is its use as a precursor or building block for the synthesis of more complex molecules with potential biological activities. [, ] In particular, its structural similarity to Imatinib makes it a promising candidate for the development of novel anti-cancer agents, especially tyrosine kinase inhibitors. [, ]

N-(2-Methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine (NPPA)

Compound Description: NPPA serves as a potential template for drug design against chronic myeloid leukemia (CML) [ [], [] ]. Studies have shown its promising affinity towards the tyrosine kinase enzyme, a critical target in CML treatment [ [], [] ].

4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide

Compound Description: This compound is a platelet-derived growth factor receptor (PDGFR) tyrosine kinase inhibitor used in the treatment of angiotensin II-induced diseases [ [], [] ]. It is often combined with antihypertensive agents like aldosterone antagonists, aldosterone synthesis inhibitors, and angiotensin receptor blockers [ [], [] ].

Imatinib

Compound Description: Imatinib is a well-established tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) [ [], [], [] ]. It exhibits high binding affinity to the kinase enzyme target, effectively inhibiting its activity [ [], [], [] ].

Relevance: Imatinib is mentioned as a control molecule in the study of NPPA as a potential CML drug [ [], [] ]. Both Imatinib and NPPA, and subsequently N-methyl-5-nitro-2-(3-pyridinyl)-4-pyrimidinamine, share a structural similarity in their pyrimidine-amine core, suggesting a potential common pharmacophore for kinase inhibition.

4-(4-Methyl-piperazin-1-ylmethyl)-N-[6-methyl-5-(4-pyridin-3-yl-pyrimidin-2-ylamino)-pyridin-3-yl]-3-trifluoromethyl-benzamide (Flumatinib)

Compound Description: Flumatinib is an antineoplastic tyrosine kinase inhibitor being investigated in Phase I clinical trials for chronic myeloid leukemia (CML) treatment [ [] ]. Its primary metabolites result from N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis [ [] ].

Venetoclax

Compound Description: Venetoclax is a potent Bcl-2 inhibitor used in the treatment of various blood cancers [ [], [] ]. It undergoes oxidative stress degradation, leading to the formation of two potential impurities: Venetoclax N-oxide (VNO) and Venetoclax hydroxylamine impurity (VHA) [ [] ].

Relevance: While Venetoclax itself does not share direct structural similarities with N-methyl-5-nitro-2-(3-pyridinyl)-4-pyrimidinamine, the paper discussing its impurities emphasizes the role of nitro group reduction in drug metabolism [ [] ]. This metabolic pathway is relevant to N-methyl-5-nitro-2-(3-pyridinyl)-4-pyrimidinamine, which also contains a nitro group susceptible to reduction.

2-Methyl-N-(3-(nitro)phenyl)-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amine (11g)

Compound Description: This compound is a potent cyclin-dependent kinase (CDK) inhibitor with an IC50 of 0.7 nM against CDK2 [ [] ]. It belongs to a series of 2-methyl- and 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines designed as ring-constrained analogs of 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors [ [] ].

Relevance: Though structurally distinct from N-methyl-5-nitro-2-(3-pyridinyl)-4-pyrimidinamine, compound 11g is mentioned in the context of developing ring-constrained analogs of known kinase inhibitors [ [] ]. This highlights the concept of modifying core structures while maintaining key pharmacophoric elements for desired biological activity, a strategy potentially relevant to N-methyl-5-nitro-2-(3-pyridinyl)-4-pyrimidinamine.

Properties

CAS Number

338417-25-7

Product Name

N-methyl-5-nitro-2-(3-pyridinyl)-4-pyrimidinamine

IUPAC Name

N-methyl-5-nitro-2-pyridin-3-ylpyrimidin-4-amine

Molecular Formula

C10H9N5O2

Molecular Weight

231.215

InChI

InChI=1S/C10H9N5O2/c1-11-10-8(15(16)17)6-13-9(14-10)7-3-2-4-12-5-7/h2-6H,1H3,(H,11,13,14)

InChI Key

ZOAOJNBRWGSJGC-UHFFFAOYSA-N

SMILES

CNC1=NC(=NC=C1[N+](=O)[O-])C2=CN=CC=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.